RFRP-2 (rat)

Vue d'ensemble

Description

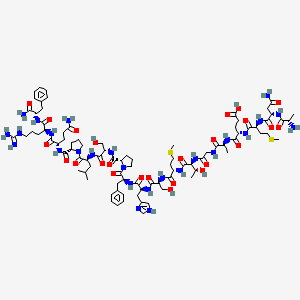

RFRP-2 (rat) is a useful research compound. Its molecular formula is C88H134N26O25S2 and its molecular weight is 2020.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality RFRP-2 (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RFRP-2 (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

RFamide-related peptide-2 (RFRP-2) is a member of the RFamide peptide family, which includes neuropeptides that have a conserved carboxyl-terminal Arg–Phe–NH2 sequence . The primary targets of RFRP-2 are G-protein-coupled receptors, specifically NPFFR1 and NPFFR2 . These receptors are broadly distributed in the central nervous system, with the highest levels found in the limbic system and the hypothalamus .

Mode of Action

RFRP-2 interacts with its target receptors, NPFFR1 and NPFFR2, to modulate several functions including reproduction, feeding, and cardiovascular regulation . It has been suggested that RFRP-2’s action depends on opioid receptors activation, supporting its role in an anti-opioid system related to the opioid system .

Biochemical Pathways

RFRP-2 is involved in the modulation of nociception in basal and chronic pain conditions as well as their modulatory effects on the analgesic effects of opiates . It also plays a role in the hypothalamic-pituitary-gonadal (HPG) axis via its G protein-coupled receptor 147 (GPR147) . Moreover, RFRP-2 has been found to be involved in energy homeostasis and glucose metabolism .

Pharmacokinetics

It has been shown that intracerebroventricular administration of a related peptide, rfrp-1, increases prolactin secretion in rats . This suggests that RFRP-2 may also have central effects when administered in this manner.

Result of Action

RFRP-2 has been found to have a variety of effects at the molecular and cellular level. For instance, it has been shown to modulate nociception in rodents . In addition, it has been found to play a role in the modulation of several functions including reproduction, feeding, and cardiovascular regulation .

Action Environment

The action of RFRP-2 can be influenced by various environmental factors. For example, it has been suggested that the expression of RFRP-2 contributes to the integration of energy balance and reproduction, and is up-regulated in metabolically deficient conditions .

Analyse Biochimique

Biochemical Properties

RFRP-2 interacts with various biomolecules, primarily through its receptor, GPR147 . This interaction triggers a cascade of biochemical reactions that influence various physiological processes. For instance, RFRP-2 has been shown to inhibit gonadotropin-releasing hormone (GnRH) neurons, thereby regulating reproductive function .

Cellular Effects

RFRP-2 exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, RFRP-2 has been shown to stimulate food intake in rats, suggesting a role in energy homeostasis .

Molecular Mechanism

RFRP-2 exerts its effects at the molecular level through several mechanisms. It binds to its receptor, GPR147, triggering a series of intracellular events . This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .

Temporal Effects in Laboratory Settings

The effects of RFRP-2 can change over time in laboratory settings. For example, chronic treatment with RFRP-3, a related peptide, has been shown to result in marked body mass increase, hyperphagia, hyperlipidemia, hyperglycemia, glucose intolerance, hypoinsulinism, hyperglucagon, and insulin resistance in rats .

Dosage Effects in Animal Models

The effects of RFRP-2 can vary with different dosages in animal models. For instance, high-dose treatment with RFRP-3 has been shown to suppress viability and increase apoptotic rates in rat cumulus cells .

Metabolic Pathways

RFRP-2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, RFRP-3, a related peptide, has been shown to be involved in glucose metabolism in the pancreas and glucose disposal tissues of rats .

Transport and Distribution

RFRP-2 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization or accumulation can be influenced by various factors, including its interactions with these proteins .

Subcellular Localization

The subcellular localization of RFRP-2 and its effects on activity or function can vary. For instance, RFRP-3, a related peptide, has been shown to be associated with the Golgi apparatus and the plasma membrane in rat cells . This localization can influence the peptide’s activity and function .

Activité Biologique

RFRP-2 (RFamide-related peptide 2) is a neuropeptide that plays a significant role in the regulation of reproductive functions and various physiological processes in mammals, particularly in rats. This article explores the biological activity of RFRP-2, focusing on its mechanisms of action, effects on reproductive hormones, and implications in stress responses.

Biological Mechanisms of RFRP-2

RFRP-2 is primarily produced in the hypothalamus and is involved in the modulation of the reproductive axis. It acts as an inhibitor of gonadotropin-releasing hormone (GnRH) neurons, thereby influencing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The following sections detail its mechanisms and biological effects.

Inhibition of GnRH Neurons

RFRP-2 inhibits the pacemaker activity of terminal nerve GnRH neurons by closing transient receptor potential channels (TRPC), which leads to a decrease in GnRH release. This action is crucial for regulating reproductive functions, especially during periods of stress or environmental changes .

Role in Reproductive Suppression

Research indicates that RFRP-2 is involved in allostatic control mechanisms that suppress reproductive functions under stress conditions. For instance, RFRP-2 levels are elevated during metabolic stress, leading to reduced reproductive hormone secretion .

Effects on Hormonal Regulation

RFRP-2 significantly influences the secretion of key reproductive hormones. The following table summarizes its effects on various hormones:

| Hormone | Effect | Mechanism |

|---|---|---|

| Luteinizing Hormone (LH) | Decrease in secretion | Inhibition of GnRH neuron activity |

| Follicle-Stimulating Hormone (FSH) | Decrease in secretion | Indirectly through reduction of GnRH levels |

| Growth Hormone (GH) | Increase in secretion during stress | Modulation of hypothalamic activity |

Study 1: RFRP-2 and Reproductive Axis Control

A study published in Frontiers in Endocrinology demonstrated that central administration of RFRP-2 leads to significant reductions in LH and FSH levels in female rats. This study highlighted the role of RFRP-2 as a critical player in reproductive axis control during varying physiological states .

Study 2: Stress-Induced Reproductive Suppression

Another research effort examined how RFRP-2 mediates stress-induced reproductive suppression. The findings indicated that elevated RFRP-2 levels during psychosocial stress correlate with decreased reproductive hormone levels, suggesting a protective mechanism against potential reproductive failure under adverse conditions .

Study 3: Seasonal Breeding Patterns

RFRP-2 has also been implicated in seasonal breeding patterns observed in various species, including rats. The expression of RFRP neurons is modulated by photoperiod changes, with increased levels during short days leading to reproductive suppression. This phenomenon underscores the neuropeptide's role as a gatekeeper for seasonal reproduction .

Applications De Recherche Scientifique

Physiological Roles of RFRP-2

RFRP-2 is part of the RFamide peptide family and is known to influence several key biological functions:

- Reproductive Regulation : RFRP-2 has been shown to inhibit gonadotropin-releasing hormone (GnRH) secretion, thereby affecting reproductive hormone levels and reproductive behaviors in rats. This inhibition can lead to changes in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, which are crucial for normal reproductive function .

- Stress Response : Research indicates that RFRP-2 may also be involved in the regulation of stress responses. It is hypothesized that this neuropeptide modulates the hypothalamic-pituitary-adrenal (HPA) axis, influencing cortisol levels during stress .

Experimental Methodologies

Various methodologies have been employed to study the effects and mechanisms of RFRP-2:

- Intracerebroventricular Infusions : This technique involves the administration of RFRP-2 directly into the cerebroventricular system of rats to assess its effects on hormone secretion and behavioral changes. Studies have demonstrated that RFRP-2 administration can lead to significant alterations in LH and GH levels .

- Gene Expression Analysis : Researchers have utilized quantitative PCR and immunohistochemistry to measure the expression levels of RFRP-2 mRNA and protein in different brain regions. These analyses help elucidate the distribution and functional roles of RFRP-2 within the central nervous system .

- Antisense Oligonucleotide Techniques : By infusing antisense oligonucleotides against RFRP-2, researchers can inhibit its expression and study the resultant physiological effects, providing insights into its role in puberty onset and reproductive health .

Case Studies

Several studies have provided insights into the applications of RFRP-2:

Research Implications

The findings surrounding RFRP-2 have substantial implications for understanding reproductive health:

- Reproductive Disorders : Dysregulation of RFamide peptides, including RFRP-2, may contribute to conditions such as hypogonadism or polycystic ovary syndrome (PCOS). Understanding these pathways can aid in developing therapeutic strategies.

- Stress Management : Given its role in stress responses, targeting RFRP pathways may offer new avenues for treating stress-related disorders.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJMBTDODJSDJI-YPHUOVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H134N26O25S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.